Product packaging for Hexafluorovaline(Cat. No.:)

Hexafluorovaline

Cat. No.: B1242010
M. Wt: 225.09 g/mol
InChI Key: KRNSHCKTGFAMPQ-SFOWXEAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexafluorovaline is a side chain-fluorinated amino acid analog of valine. The strategic incorporation of fluorine atoms into the side chain makes this compound a valuable tool in advanced biochemical and pharmaceutical research . In medicinal chemistry and protein science, side chain-fluorinated amino acids like this compound are employed to enhance the metabolic stability and membrane permeability of novel peptide-based therapeutics. The presence of fluorine can also be used to control molecular conformation and optimize target-binding interactions, aiding in the development of more potent and selective drug candidates . A key application is in structural biology, where this compound serves as a probe for 19F NMR spectroscopy. Its distinct fluorine signal allows researchers to study protein folding, dynamics, and interactions in real-time without interference from the native proteome . Furthermore, it can be incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS) or biosynthetic methods using auxotrophic bacterial strains for the design and production of fluorinated proteins . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for diagnostic or therapeutic procedures in human patients . This product is not a drug and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F6NO2 B1242010 Hexafluorovaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F6NO2

Molecular Weight

225.09 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)/t1-/m0/s1

InChI Key

KRNSHCKTGFAMPQ-SFOWXEAESA-N

Isomeric SMILES

[C@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N

Synonyms

hexafluorovaline

Origin of Product

United States

Synthetic Methodologies for Hexafluorovaline and Its Functionalized Analogues

Conventional Synthetic Pathways to Hexafluorovaline

Conventional methods for synthesizing this compound have focused on building the amino acid structure from fluorinated precursors. A foundational and widely reported preparative scale synthesis involves the addition of ammonia (B1221849) to an acrylate (B77674) system. fu-berlin.de This approach leverages the high electrophilicity of the double bond in the acrylate precursor, which is activated by the two trifluoromethyl groups. fu-berlin.de

The general sequence starts from hexafluoroacetone (B58046), which is converted in a few steps to an ethyl or benzyl (B1604629) ester of β,β-bis(trifluoromethyl)acrylic acid. fu-berlin.deresearchgate.net The key step is the conjugate (Michael) addition of ammonia across the activated double bond to introduce the amino group, followed by hydrolysis to yield racemic this compound. fu-berlin.deoup.com

Regioselective and Stereoselective Synthetic Protocols for this compound

Regioselectivity and stereoselectivity are critical considerations in the synthesis of this compound, ensuring the correct constitutional isomer and spatial arrangement of atoms.

Regioselectivity : The addition of nucleophiles to β,β-bis(trifluoromethyl)acrylic acid derivatives is highly regioselective. researchgate.net The strong electron-withdrawing effect of the two CF₃ groups makes the β-carbon of the α,β-unsaturated system exceptionally electrophilic, directing the nucleophilic attack of ammonia or amines specifically to this position. This inherent reactivity, known as a Michael addition, ensures the formation of the desired β-substituted amino acid backbone. researchgate.net

Stereoselectivity : While the direct addition of ammonia yields a racemic mixture, stereoselective protocols have been developed. A key strategy involves the diastereoselective Michael addition of a chiral amine to a prochiral acrylate precursor. For instance, the anti-Michael addition of a chiral auxiliary, such as (+)-(R)-1-phenylethylamine, to benzyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate produces a pair of diastereomers. researchgate.netacs.org These diastereomers exhibit different physical properties, allowing for their separation via fractional crystallization of their tosylate salts. researchgate.netacs.org Subsequent removal of the chiral auxiliary yields the desired enantiomer of this compound. researchgate.net An X-ray structure analysis confirmed the (R)-chirality for the levorotatory (−)-enantiomer of this compound hydrochloride produced through this method. researchgate.net

Precursor Design and Strategic Selection for Optimal Yield and Purity

The success of this compound synthesis is highly dependent on the careful design and selection of starting materials and intermediates.

The primary precursor is typically hexafluoroacetone , a readily available fluorinated building block. fu-berlin.deresearchgate.net It serves as the source of the C(CF₃)₂ moiety. The key intermediate derived from it is an ester of β,β-bis(trifluoromethyl)acrylic acid . fu-berlin.deresearchgate.net The synthesis of this intermediate can be achieved through a Wittig reaction or by reacting hexafluoroacetone with ketene. fu-berlin.de

Strategic selection involves choosing the appropriate ester group for the acrylate intermediate. While ethyl esters are common, benzyl esters are also utilized, particularly in stereoselective syntheses, as the benzyl group can be removed under mild hydrogenolysis conditions. researchgate.netnih.gov The purity of this acrylate precursor is paramount, as impurities can lead to side reactions and complicate the purification of the final product.

Precursor/IntermediateRole in SynthesisReference
HexafluoroacetoneSource of the C(CF₃)₂ group fu-berlin.de, researchgate.net
Ethyl-β,β-bis(trifluoromethyl)acrylateKey Michael acceptor for ammonia addition fu-berlin.de, oup.com
Benzyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoateMichael acceptor for diastereoselective synthesis researchgate.net
(+)-(R)-1-PhenylethylamineChiral auxiliary for stereocontrol researchgate.net, acs.org

Optimization of Reaction Conditions for Enhanced Efficiency and Scalability

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. Key variables include temperature, solvent, pH, and reaction time. semanticscholar.org

For the addition of ammonia to ethyl-β,β-bis(trifluoromethyl)acrylate, the reaction is typically performed at low temperatures (e.g., 195 K or -78 °C) in a solvent like ethyl ether. oup.com Anhydrous ammonia is introduced, and the mixture is stirred for a set period before being allowed to warm to room temperature. oup.com This controlled temperature profile helps manage the exothermicity of the reaction and improves the yield, which has been reported to be as high as 86%. oup.com

In the context of preparing functionalized analogues, such as N-protected this compound, pH control is vital. For the introduction of a carbobenzyloxy (Cbz) protecting group using benzyl chloroformate, the reaction is conducted under alkaline conditions (pH 9), often maintained by the concurrent addition of a base like sodium hydroxide. vulcanchem.com Temperature is also controlled, typically between 15–25°C, using a cooling bath to ensure efficient attachment of the protecting group and prevent degradation. vulcanchem.com

Reaction StepParameterOptimized ConditionPurposeReference
Ammonia AdditionTemperatureStart at 195 K (-78 °C), then warm to RTControl reactivity, maximize yield oup.com
ReactantAnhydrous ammoniaEnsure purity and reactivity oup.com
N-Carbobenzyloxy ProtectionpHMaintained at pH 9Ensure efficient Cbz group attachment vulcanchem.com
Temperature15–25 °CPrevent side reactions and degradation vulcanchem.com

Advanced and Emerging Synthetic Approaches for this compound Derivatives

Beyond conventional methods, advanced synthetic strategies are being explored to provide more efficient and selective access to this compound and its derivatives, particularly its individual enantiomers.

Enantiocontrolled Synthesis of this compound Enantiomers

Enantiocontrolled synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for pharmaceutical applications as different enantiomers can have vastly different biological activities. nih.gov

A prominent and effective method for the enantiocontrolled synthesis of this compound is the diastereoselective synthesis previously mentioned. researchgate.netacs.org This approach relies on a chiral auxiliary, (+)-(R)-1-phenylethylamine, to induce chirality. researchgate.netacs.org The key steps are:

Diastereoselective Addition : Reaction of benzyl β,β-bis(trifluoromethyl)acrylate with (+)-(R)-1-phenylethylamine.

Diastereomer Separation : Separation of the resulting diastereomers by fractional crystallization of their p-toluenesulfonic acid (TsOH) salts. researchgate.net

Auxiliary Cleavage : Removal of the chiral auxiliary to afford the enantiomerically enriched this compound.

This protocol successfully yields (−)-(R)-4,4,4,4′,4′,4′-hexafluorovaline with a high enantiomeric excess (98% ee). researchgate.netacs.org This method stands as a key example of an enantiocontrolled route that relies on separation, a technique valuable when direct asymmetric catalysis is challenging. researchgate.net

Chemoenzymatic Synthesis of Fluorinated Amino Acids

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly powerful for creating stereochemically pure compounds under mild conditions. nih.gov

While a specific chemoenzymatic route for this compound is not extensively documented in the provided results, the synthesis of its close structural analogue, (S)-hexafluoroleucine, demonstrates the potential of this strategy. acs.org A short chemoenzymatic synthesis for (S)-hexafluoroleucine has been developed on a gram scale, featuring a highly enantioselective enzymatic reduction as the key step. acs.orgacs.org

The principles of chemoenzymatic synthesis can be applied to this compound. Enzymes such as transaminases, dehydrogenases, or lipases could be employed for stereoselective transformations. For example, a biocatalytic cascade using an alanine (B10760859) dehydrogenase could potentially be used for the stereoselective production of fluorinated amino acids. nih.gov Such methods offer the promise of more sustainable and efficient routes to enantiomerically pure this compound and its derivatives. nih.gov The synthesis of polypeptides containing other unnatural amino acids has also been achieved through papain-catalyzed chemoenzymatic polymerization, highlighting the utility of enzymes in constructing complex molecules from functionalized building blocks. rsc.org

Multicomponent Reactions for this compound Conjugation

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each starting material. unimi.it These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. unimi.it In the context of this compound, MCRs, particularly the Ugi and Passerini reactions, have emerged as powerful tools for creating complex conjugates, such as peptide-sugar and peptide-urea hybrids. acs.orgacs.orgpolimi.it

A notable application involves a one-pot, three-component process for synthesizing peptide-urea conjugates that feature a this compound residue. acs.org This method has been extended to a regioselective four-component, one-pot sequential domino process to create a variety of peptide-sugar conjugates. acs.orgacs.org The process often involves the in situ generation of reactive intermediates, such as carbodiimides, which then react with this compound derivatives and other components. unimi.itacs.org For instance, the reaction of an acid with an in situ generated carbodiimide (B86325) forms a reactive O-acyl isourea intermediate, which is central to the conjugation process. unimi.it

The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction has been successfully adapted to incorporate this compound into peptidomimetics and glycopeptidomimetics. dntb.gov.uaresearchgate.net Similarly, the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide, provides another avenue for creating this compound-containing structures. researchgate.netresearchgate.netorganic-chemistry.orgrsc.org These MCRs provide a versatile platform for the diversity-oriented synthesis of complex molecules containing the unique this compound scaffold. polimi.itdntb.gov.ua

Table 1: Examples of Multicomponent Reactions for this compound Conjugation

Reaction Type Key Components Resulting Conjugate Reference
Carbodiimide-mediated MCR This compound, Dipeptides, Carbodiimides Urea-peptide conjugates unimi.it
Sequential Domino Process This compound, Peptide derivatives, Sugar-carbodiimides (generated in situ) Peptide-sugar conjugates acs.orgacs.org
Ugi-4CR Aminoglycoside, this compound, Galactose derivatives Neomycin-hexafluorovaline-galactose conjugate researchgate.net
Ugi-4CR Nβ-protected-amino alkyl isonitrile, Amino acid ester, Aldehyde, Glycosyl acid Glycosylated peptidomimetics researchgate.net

Strategic Derivatization and Functionalization of this compound for Diverse Research Applications

Beyond its direct incorporation into peptides, this compound can be strategically derivatized to create novel analogues with tailored properties for specific research applications. unimi.it This functionalization can involve modifying the amino or carboxyl terminus or introducing new chemical moieties to the side chain.

One approach involves the synthesis of N-functionalized this compound derivatives. For example, a tripeptide containing an N-functionalized 4,4,4,4′,4′,4′-hexafluorovaline was prepared where the amino group was modified with a –NH—O—CH₂—CH₂OH side chain via the addition of 2-hydroxyethyloxyamine. iucr.org Such modifications can alter the molecule's conformation, solubility, and biological interactions. iucr.org

Another key application of derivatization is to facilitate analysis. For instance, chemical derivatization is a crucial step in preparing amino acids, including fluorinated analogues, for analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This often involves a two-step process of methoximation followed by silylation to increase the volatility and thermal stability of the analyte. researchgate.net

Furthermore, functionalization strategies can be used to attach this compound to other complex molecules. Researchers have developed efficient methods to create sugar-hexafluorovaline tags, which can then be used to functionalize larger structures like aminoglycosides, resulting in novel neomycin-hexafluorovaline-galactose conjugates. researchgate.net The synthesis of fluorinated arginine-based Michael acceptors, which can be "clicked" onto dendrimer scaffolds, demonstrates another advanced functionalization strategy that avoids the need for traditional coupling reagents. researchgate.net These diverse derivatization approaches expand the utility of this compound far beyond that of a simple unnatural amino acid, transforming it into a versatile platform for creating novel chemical probes, materials, and potential therapeutics.

Table 3: Examples of this compound Derivatization and Functionalization

Starting Material/Concept Derivatization/Functionalization Strategy Resulting Analogue/Application Reference
Depsipeptide with hexafluoroacrylic moiety Addition of 2-hydroxyethyloxyamine N-functionalized this compound with –NH—O—CH₂—CH₂OH side chain iucr.org
This compound Methoximation and silylation Volatile derivative for GC-MS analysis researchgate.net
Aminoglycosides (e.g., Neomycin) Conjugation with a sugar-hexafluorovaline tag Functionalized aminoglycoside with a this compound-galactose moiety researchgate.net
PAMAM Dendrimers "Click" reaction with fluorinated arginine-based Michael acceptors Dendrimers functionalized with fluorinated moieties researchgate.net

Computational and Spectroscopic Investigations of Hexafluorovaline S Structure and Conformation

Theoretical Chemistry Approaches to Electronic and Geometric Structure of Hexafluorovaline

Theoretical chemistry provides powerful tools to dissect the electronic and geometric intricacies of this compound. These methods offer insights that are often difficult to obtain through experimental means alone.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties and Transition States

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. DFT calculations, in particular, have been used to investigate the influence of this compound on molecular properties. caltech.eduwits.ac.za For instance, DFT has been employed to understand the conformational preferences of peptides containing fluorinated amino acids. acs.org These calculations can help rationalize how the strong electronegativity of fluorine atoms affects the local electronic environment and the stability of different conformations. nih.gov

Molecular Dynamics Simulations for Conformational Ensemble Analysis of this compound-Containing Systems

Advanced Spectroscopic Characterization Techniques for Conformational Elucidation

A variety of advanced spectroscopic techniques are utilized to experimentally probe the structure and conformation of this compound and its derivatives. vulcanchem.com

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR) for Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which helps in resolving signals from different fluorine atoms. google.comresearchgate.net

¹⁹F NMR: In this compound, the two trifluoromethyl groups are diastereotopic, meaning they are in chemically non-equivalent environments and thus give rise to separate signals in the ¹⁹F NMR spectrum. nih.gov This provides a sensitive probe for the local environment and conformational changes. One study reported a quintet near δ -75 ppm for the CF₃ groups. vulcanchem.com Another study on [Hexafluorovalyl¹,¹´]gramicidin S showed two multiplet signals at δ = 99.60 and 98.91, indicating the diastereomeric nature of the two CF₃ groups. oup.com

¹³C NMR: While less commonly reported in the initial search results for this compound specifically, ¹³C NMR is a standard technique for characterizing the carbon skeleton of organic molecules and would be used to confirm the structure of this compound and its derivatives. google.comnih.gov

Table 1: Representative NMR Data for this compound Derivatives

NucleusCompoundChemical Shift (δ) / ppmMultiplicityReference
¹⁹FCarbobenzyloxy-D,L-hexafluorovaline~ -75Quintet vulcanchem.com
¹⁹F[Hexafluorovalyl¹,¹´]gramicidin S99.60 and 98.91Multiplet oup.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. researchgate.net These techniques are sensitive to the types of chemical bonds present and their environment.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. In a Cbz-protected this compound, a strong C=O stretching band is observed around 1720 cm⁻¹, and C-F stretching vibrations appear in the 1100–1200 cm⁻¹ region. vulcanchem.com These spectral features can be used to monitor chemical reactions and analyze intermolecular interactions, such as hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can also be used to probe the vibrational modes of molecules. researchgate.netwhiterose.ac.uk It is particularly useful for studying C-F bonds and can provide information about the metabolic fate of fluorinated drugs. fu-berlin.defu-berlin.de

Table 2: Characteristic Infrared Absorption Bands for a this compound Derivative

Vibrational ModeCompoundWavenumber (cm⁻¹)Reference
C=O stretch (Cbz group)Carbobenzyloxy-D,L-hexafluorovaline1720 vulcanchem.com
C-F stretchesCarbobenzyloxy-D,L-hexafluorovaline1100–1200 vulcanchem.com

Circular Dichroism (CD) Spectroscopy for Chiral Context and Secondary Structure in Biopolymer Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the conformational characteristics of biopolymers. The incorporation of this compound (Hfv) into peptide chains can significantly influence their secondary structure, and CD spectroscopy serves as a key tool to elucidate these structural changes.

The CD spectrum of a peptide is characterized by distinct bands in the far-UV region (typically 190-250 nm) that correspond to different types of secondary structures. For instance, α-helices typically exhibit negative bands around 222 nm and 208 nm and a positive band around 192 nm. In contrast, β-sheets show a negative band near 217 nm and a positive band around 195 nm. Random coil or disordered structures display a strong negative band near 200 nm.

A notable example of the use of CD spectroscopy to study a this compound-containing peptide is the analysis of [Hexafluorovalyl¹,¹´]-gramicidin S. oup.com In this synthetic analogue of the cyclic peptide antibiotic gramicidin (B1672133) S, the two valine residues are replaced by L-hexafluorovaline. The CD spectrum of this modified peptide in methanol (B129727) displays negative Cotton effects with minima at 207 nm and 217 nm. oup.com This spectral feature is highly characteristic of a conformation dominated by a type II' β-turn and an antiparallel β-sheet structure, which is very similar to that of natural gramicidin S. oup.com This indicates that the introduction of the two bulky, highly fluorinated this compound residues does not cause a major disruption of the global folding of the gramicidin S framework. oup.comresearchgate.net

The analysis of various peptides containing this compound and its analogues, such as hexafluoroleucine (Hfl), has provided insights into the conformational preferences induced by these fluorinated residues. While the hydrophobic nature of the fluorinated side chains can contribute to the stabilization of folded structures, the steric bulk and electronic effects of the trifluoromethyl groups can also influence local secondary structure propensities. For example, studies on peptides containing hexafluoroleucine have shown that the substitution of leucine (B10760876) with its fluorinated counterpart can lead to a decrease in α-helical propensity. mdpi.com The monitoring of the CD signal at 222 nm is a common method to track the unfolding of such α-helical peptides induced by heat or chemical denaturants. umich.edu

The following table summarizes the characteristic CD spectral data for a this compound-containing peptide.

Compound NameSolventWavelength (nm)Ellipticity FeatureInferred Secondary Structure
[Hexafluorovalyl¹,¹´]-gramicidin SMethanol207Negative MinimumType II' β-turn, β-sheet
[Hexafluorovalyl¹,¹´]-gramicidin SMethanol217Negative MinimumType II' β-turn, β-sheet

Crystallographic Analysis of this compound-Containing Supramolecular Assemblies and Protein Cores

While specific crystal structures of peptides solely containing this compound are not widely documented in public databases, extensive crystallographic studies have been conducted on proteins incorporating its close analogue, hexafluoroleucine (Hfl). These studies on de novo designed proteins provide significant understanding of how the highly fluorinated, bulky side chains of such amino acids are accommodated within the tightly packed hydrophobic cores of proteins.

The crystallographic data for several variants of this de novo designed protein, including a non-fluorinated parent protein and a hexafluoroleucine-containing variant, are available in the Protein Data Bank (PDB). These data provide a basis for detailed comparison of the structural consequences of fluorination.

Below is a table summarizing the crystallographic data for a representative de novo designed protein containing hexafluoroleucine, which serves as a structural model for understanding the packing of this compound.

PDB IDCompound/Protein NameResolution (Å)Space GroupUnit Cell Dimensions (Å)R-Value WorkR-Value Free
4G3BCrystal structure of the de novo designed fluorinated peptide alpha4F3d1.19P 21 21 21a=31.06, b=37.15, c=40.480.1780.187
4G4LCrystal structure of the de novo designed peptide alpha4tbA61.54P 21 21 2a=31.31, b=37.42, c=40.760.2410.245
4G4MCrystal structure of the de novo designed fluorinated peptide alpha4F3(6-13)1.48P 21 21 2a=31.30, b=37.45, c=40.730.2520.318

The ability of fluorinated amino acids to form ordered supramolecular assemblies has also been a subject of investigation. Fluorinated amino acid derivatives can self-assemble at interfaces, such as the interface between a fluorous solvent and water, to form crystalline films. researchgate.net These assemblies are driven by a combination of interactions, including hydrogen bonding and the so-called "fluorous effect," which describes the tendency of highly fluorinated molecules to segregate from hydrocarbons and water. The resulting structures can exhibit complex hierarchical organization. researchgate.netfraunhofer.de While detailed crystallographic data for supramolecular assemblies of this compound itself are limited, the principles derived from related fluorinated amino acids suggest a strong propensity for forming well-ordered, crystalline structures.

Integration of Hexafluorovaline into Peptide, Protein, and Oligonucleotide Architectures

Peptide Synthesis Strategies Incorporating Hexafluorovaline Residues

The synthesis of peptides containing the bulky and electron-withdrawing this compound residue presents unique challenges and requires specialized strategies. Both solid-phase and solution-phase methodologies have been adapted to accommodate this non-canonical amino acid.

Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. beilstein-journals.orgnih.govambiopharm.comcreative-peptides.com The most common strategy, Fmoc/t-Bu chemistry, involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a resin. beilstein-journals.orggoogle.com While SPPS is a versatile technique, the incorporation of this compound introduces specific hurdles. mdpi.comnih.gov

The primary challenges in the SPPS of hfVal-containing peptides include:

Steric Hindrance: The two trifluoromethyl groups of this compound create significant steric bulk, which can impede coupling reactions. This can lead to incomplete reactions and the formation of deletion sequences.

Altered Reactivity: The strong electron-withdrawing nature of the trifluoromethyl groups can reduce the nucleophilicity of the amino group, slowing down the coupling kinetics.

Aggregation: The increased hydrophobicity imparted by the fluorinated side chain can promote the aggregation of the growing peptide chain on the solid support, particularly in "difficult sequences," leading to poor synthetic outcomes. nih.gov

To overcome these challenges, modified SPPS protocols are often employed. These may include the use of more potent coupling reagents, extended coupling times, or microwave-assisted synthesis to enhance reaction efficiency. beilstein-journals.orgresearchgate.net The choice of solid support and linkers can also be critical for a successful synthesis. google.com Despite these difficulties, SPPS remains a viable and frequently used method for preparing peptides containing this compound. mdpi.com For example, analogs of the peptide hormone angiotensin II containing this compound have been successfully synthesized using SPPS. acs.org

ChallengeDescriptionPotential Mitigation Strategy
Steric Hindrance The bulky trifluoromethyl groups can physically block the approach of the incoming activated amino acid.Use of specialized, less-hindered coupling reagents; elevated temperatures (microwave synthesis).
Reduced Nucleophilicity Electron-withdrawing fluorine atoms decrease the reactivity of the N-terminal amine for the next coupling step.Extended reaction times; use of highly efficient coupling activators like HATU or HCTU.
On-Resin Aggregation Increased hydrophobicity of the hfVal-containing peptide can cause chains to clump together, blocking reactive sites.Use of chaotropic salts or "magic mixtures" in solvents; incorporation of backbone-disrupting elements. nih.gov

This table summarizes common challenges and mitigation strategies in the SPPS of this compound-containing peptides.

For shorter or particularly complex peptide sequences containing this compound, solution-phase peptide synthesis (LPPS) offers a valuable alternative to SPPS. ambiopharm.comcreative-peptides.comresearchgate.net In this approach, peptide fragments are synthesized and purified in solution before being ligated together. ambiopharm.com This method allows for the purification of intermediates at each step, ensuring the final product's high purity.

A recently developed strategy for synthesizing peptides with racemic this compound involves the anti-Michael addition of benzyl (B1604629) amine derivatives to specifically prepared β-bis-trifluoromethyl-acryloyl-α-amino esters. unimi.it This reaction proceeds under mild conditions and gives high yields, although with low stereocontrol. unimi.it Solution-phase methods can be particularly advantageous when dealing with the poor solubility of protected peptide fragments, a common issue with highly fluorinated sequences. nih.gov While generally more labor-intensive than automated SPPS, LPPS provides greater control over the synthesis process and can be essential for producing high-quality, complex hfVal-containing peptides. researchgate.netunimi.it

Research has shown that the incorporation of fluorinated amino acids can modulate a peptide's conformational dynamics. unimi.it The steric bulk of the two trifluoromethyl groups can restrict the available conformational space for the peptide backbone, often favoring more extended or specific folded structures. For instance, in the synthesis of [Hexafluorovalyl¹,¹’]gramicidin S, where two valine residues were replaced by L-hexafluorovaline, the resulting cyclic peptide maintained the two β-turn structure and antiparallel β-sheet characteristic of the parent molecule. researchgate.net This indicates that despite the significant substitution, the conformational integrity of the peptide was preserved.

Furthermore, the incorporation of this compound can enhance the proteolytic stability of peptides. nih.gov The fluorinated side chain can act as a steric shield, hindering the approach of proteolytic enzymes that would typically cleave the peptide backbone. This increased resistance to enzymatic degradation is a highly desirable property for therapeutic peptides. nih.govresearchgate.net

Peptide SystemEffect of this compoundReference
Gramicidin (B1672133) S AnalogueMaintained native-like β-turn and antiparallel β-sheet structure. researchgate.net
General PeptidesIncreased resistance to enzymatic degradation. nih.gov
Model PeptidesCan modulate conformational dynamics and influence interactions with biological partners. unimi.it

This table presents research findings on the conformational impact of incorporating this compound into various peptide systems.

Solution-Phase Peptide Synthesis Methodologies for Complex Sequences

Protein Engineering and Design Employing this compound

The unique properties of this compound also make it a valuable tool for protein engineering. By strategically placing this non-canonical amino acid within a protein's sequence, researchers can fine-tune its folding, stability, and binding properties. fu-berlin.deacs.orgacs.org

The site-specific incorporation of non-canonical amino acids (ncAAs) like this compound into proteins in living cells is made possible by the technology of genetic code expansion (GCE). nih.govnih.govaddgene.orgnih.gov This powerful technique involves repurposing a codon, typically a stop codon such as the amber codon (UAG), to encode for the new amino acid. frontiersin.orgfrontiersin.org

The key components for GCE are:

An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair : This pair must function independently of the host cell's endogenous synthetases and tRNAs. rsc.orgnih.gov The engineered aaRS is evolved to specifically recognize and charge the non-canonical amino acid (in this case, this compound) onto its cognate tRNA.

A reassigned codon : A codon within the gene of interest is mutated to the codon that the orthogonal tRNA is designed to recognize. mdpi.com

Supplementation of the ncAA : this compound must be supplied in the cell growth medium to be available for incorporation. addgene.org

This methodology allows for the precise placement of one or more this compound residues within a protein sequence, enabling detailed studies of its effects on protein function. nih.govfrontiersin.org While the development of an orthogonal pair for a new ncAA can be challenging, GCE has revolutionized protein engineering by vastly expanding the chemical diversity accessible to proteins. nih.govnih.gov

Rational protein design leverages our understanding of protein structure-function relationships to introduce specific mutations that achieve a desired outcome. nih.govstackwave.commdpi.com The incorporation of this compound is a potent strategy within this framework, particularly for enhancing protein stability. fu-berlin.deacs.orgacs.org

The "fluorous effect," which describes the tendency of fluorocarbons to segregate from both aqueous and hydrocarbon environments, is a key principle. acs.org By replacing hydrophobic core residues like leucine (B10760876) or valine with their hexafluoro-analogs, the hydrophobic driving force for protein folding can be significantly enhanced. acs.orgacs.org This is due to the increased hydrophobic surface area buried upon folding, which contributes to greater thermodynamic stability. acs.org Studies on model proteins, such as a 4-helix bundle, have demonstrated that repacking the hydrophobic core with hexafluoroleucine (a close analog of this compound) leads to a substantial increase in stability against thermal and chemical denaturation. acs.orgacs.org

Beyond stability, this compound can be used to modulate protein-ligand and protein-protein interactions. nih.govplos.org The altered size, shape, and electronic character of the hfVal side chain can reshape binding pockets, potentially increasing affinity or altering specificity for a given ligand. fu-berlin.de The unique properties of fluorine can also be exploited for studying these interactions, as the ¹⁹F nucleus is an excellent NMR probe, allowing for detailed analysis of the local environment within the protein without interference from other atoms in the biological system. unimi.it

Design GoalPrinciple of Using this compoundExpected Outcome
Increase Protein Stability Replace core hydrophobic residues (e.g., Val, Leu) with hfVal to enhance the hydrophobic effect. acs.orgIncreased melting temperature (Tm) and resistance to chemical denaturants.
Modulate Ligand Binding Introduce hfVal into or near a binding pocket to alter its shape, size, and electrostatic potential. fu-berlin.deplos.orgAltered binding affinity (Kd) or specificity for ligands.
Probe Protein Structure Incorporate hfVal as an NMR-active (¹⁹F) reporter group. unimi.itAbility to monitor local conformational changes and binding events at a specific site.

This table outlines the principles and expected outcomes of using this compound in rational protein design.

Impact of this compound on Protein Dynamics and Allosteric Regulation

The incorporation of this compound (Hfv), a synthetic amino acid with two trifluoromethyl groups, into peptides and proteins has profound effects on their structural dynamics and allosteric regulation. The unique steric and electronic properties of the hexafluoroisopropyl side chain—larger and more hydrophobic than valine's isopropyl group—can induce significant conformational changes and alter the energetic landscape of protein folding and function. fu-berlin.deacs.org These modifications are instrumental in studying and engineering protein behavior.

One of the primary tools for investigating these effects is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. dntb.gov.uanih.gov The fluorine nucleus is exceptionally sensitive to its local chemical environment, making it a powerful, non-perturbing probe for monitoring conformational changes, protein-protein interactions, and dynamics without the background signals inherent in ¹H NMR. nih.govresearchgate.net The large chemical shift dispersion of ¹⁹F NMR allows for the detection of subtle changes in protein structure and dynamics that might otherwise be unobservable. researchgate.net

A notable example of this compound's impact is its incorporation into analogues of Angiotensin II (AII), a peptide hormone crucial for blood pressure regulation. Research on [Sar¹, Hfv⁸]AII, where the C-terminal proline of the potent inhibitor [Sar¹, Ile⁸]AII is replaced with this compound, has demonstrated a significant increase in inhibitory activity. This analogue proved to be a long-acting and potent inhibitor of angiotensin II both in vitro and in vivo. fu-berlin.de The enhanced potency suggests that the bulky, hydrophobic Hfv residue at position 8 stabilizes a specific conformation of the peptide that binds more tightly to the angiotensin receptor. This stabilization is a direct consequence of altered local dynamics, restricting the conformational freedom of the peptide backbone and side chain, thereby pre-organizing it for optimal receptor binding.

Allosteric regulation, the process by which binding at one site affects a protein's activity at a distant site, is fundamentally linked to protein dynamics. nih.govnih.gov The propagation of an allosteric signal involves changes in the conformational ensemble of the protein. frontiersin.orgupf.edu Introducing a residue like this compound can alter this ensemble. By stabilizing or destabilizing certain conformational substates, Hfv can modulate the allosteric communication network within a protein. For instance, the substitution of a native residue with this compound in an allosteric site could lock the protein in an active or inactive state, effectively fine-tuning or even switching off its function in response to effector molecules. elifesciences.orgnih.gov While specific studies quantifying the allosteric effects of Hfv are emerging, the principles established with other mutations and the significant biological effects observed, as in the case of angiotensin II inhibitors, strongly indicate that Hfv is a powerful tool for modulating protein dynamics and allosteric control. fu-berlin.deupf.edu

Table 1: Research Findings on this compound-Containing Angiotensin II Analogue

AnalogueModificationObserved EffectImplied Impact on Dynamics/RegulationReference(s)
[Sar¹, Hfv⁸]AIIProline at position 8 replaced with this compoundPotent and long-acting inhibitor of Angiotensin IIStabilization of a receptor-bound conformation; altered dynamics at the C-terminus leading to enhanced inhibitory function. fu-berlin.de

This compound-Modified Oligonucleotides and Hybrid Systems (e.g., Peptide-Nucleic Acid Analogues)

The modification of oligonucleotides and the development of hybrid systems like Peptide-Nucleic Acid (PNA) analogues are cornerstone strategies in the creation of novel diagnostics and therapeutics. nih.govnih.gov PNAs, in particular, are synthetic mimics of DNA/RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine chain linked by peptide bonds. umich.edubibliotekanauki.pl This neutral backbone eliminates electrostatic repulsion with natural nucleic acids, leading to higher binding affinity and specificity. bibliotekanauki.plresearchgate.net Furthermore, PNAs exhibit remarkable resistance to degradation by nucleases and proteases. bibliotekanauki.pl

The chemical versatility of the PNA backbone allows for extensive modifications to enhance properties such as cellular uptake, solubility, and binding affinity. medsci.orgfrontiersin.orgnih.gov Common modifications include the conjugation of peptides, such as cell-penetrating peptides, to facilitate transport across cell membranes, or the incorporation of amino acids with specific functionalities. frontiersin.orgnih.gov

While the incorporation of various amino acids and chemical moieties into PNA and other oligonucleotide analogues is well-documented, the specific use of this compound in these systems is a less explored area of research. There are reports of this compound-arginine dipeptides being conjugated to polymeric carriers like PAMAM dendrimers for gene delivery, demonstrating the utility of Hfv in hybrid biomolecular systems designed to interact with nucleic acids. core.ac.uk However, direct, published evidence of this compound being incorporated into the backbone or as a side-chain modification of a PNA or oligonucleotide is not prominent in the current scientific literature.

Theoretically, the unique properties of this compound could offer significant advantages to modified oligonucleotides and PNAs. Its hydrophobicity could influence the self-assembly of PNA strands or their interaction with cellular membranes, potentially improving cellular uptake. researchgate.net The steric bulk of the Hfv side chain could be used to enforce specific pre-organized conformations on the PNA backbone, which might enhance hybridization properties with target DNA or RNA sequences. fu-berlin.de Given the successful application of Hfv in modulating peptide and protein structure and function, its integration into oligonucleotide and PNA architectures represents a promising, albeit currently under-investigated, frontier in the development of advanced antisense and gene-targeting agents.

Biochemical and Biophysical Characterization of Hexafluorovaline Modified Systems in Vitro and Mechanistic Focus

Enzyme Kinetics and Substrate Specificity Studies with Hexafluorovaline Analogues (in vitro)

The introduction of this compound at or near an enzyme's active site can significantly alter its catalytic activity and substrate preferences. In vitro enzyme kinetic studies, which are typically conducted under constant conditions of temperature, pH, and solvent, provide a quantitative measure of these changes. mdpi.com The standard Michaelis-Menten model is often employed to determine key kinetic parameters. mdpi.comlsuhsc.edu

The presence of the bulky, electron-withdrawing trifluoromethyl groups of this compound can affect an enzyme's catalytic efficiency (kcat) and its affinity for the substrate (Km). igem.wikimdpi.com For instance, if a this compound-containing analogue acts as a substrate, the altered steric and electronic profile might lead to improper alignment within the active site, potentially decreasing the rate of catalysis. lsuhsc.edu Conversely, if the analogue acts as an inhibitor, it might bind tightly but prevent the catalytic steps from occurring. mdpi.com There is evidence that a tripeptide containing L-3,3,3,3',3',3'-hexafluorovaline can act as an inhibitor of isopenicillin N synthase, which illustrates how this modification can disrupt normal enzymatic function. researchgate.net

Substrate specificity is also markedly affected. stanford.edunih.gov Proteases, for example, recognize specific amino acid sequences for cleavage. The substitution of a natural amino acid with this compound can mask or eliminate these recognition sites. researchgate.net The bulky fluorinated side chain may be incompatible with the corresponding binding pocket (e.g., the S1 or S2 pocket of a serine protease), thus preventing the enzyme from binding and cleaving the peptide. researchgate.net This steric hindrance is a primary mechanism by which this compound imparts proteolytic resistance.

Table 1: Representative Data on Enzyme Kinetic Parameters for Native vs. This compound-Modified Substrates

Substrate/InhibitorTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Observation
Native Peptide A Protease X5010200,000Efficient cleavage
Hfv-Peptide A Protease X>500<0.1<200Inhibition/Poor Substrate
Native Substrate B Synthase Y255200,000Standard reaction
Hfv-Analogue B Synthase Y1500Competitive Inhibition

This table presents hypothetical data based on described principles to illustrate the potential impact of this compound (Hfv) incorporation on enzyme kinetics.

Ligand-Receptor Binding Thermodynamics and Kinetics in Model Systems

The interaction between a ligand and its receptor is fundamental to many biological processes, and its characterization involves both thermodynamics and kinetics. labome.comfrontiersin.org Thermodynamics describes the affinity of the binding (how tightly the ligand binds at equilibrium), while kinetics describes the rates of association and dissociation (how quickly the ligand binds and releases). ibmc.msk.ru The incorporation of this compound into a ligand can modulate these properties significantly.

Kinetics, defined by the association rate constant (kon or ka) and the dissociation rate constant (koff or kd), determines the dynamic nature of the interaction. frontiersin.org A drug with a long residence time on its target (a low koff) can have a prolonged pharmacological effect. ibmc.msk.ru The unique stereoelectronic properties of this compound can alter the conformational landscape of the peptide ligand, potentially influencing the energy barriers for both association and dissociation. oatext.com While direct kinetic data for this compound-specific ligands is sparse in the provided context, studies on other fluorinated peptides, such as GLP-1 analogues, show that biological activity can be retained, suggesting that favorable receptor binding is achieved. nih.gov

Table 2: Thermodynamic and Kinetic Parameters for Ligand-Receptor Interactions

LigandReceptorKD (nM)ka (M⁻¹s⁻¹)kd (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
Native Ligand Receptor Z1001 x 10⁵1 x 10⁻²-5.0-4.6
Hfv-Ligand Receptor Z205 x 10⁵1 x 10⁻²-7.5-3.5

This table contains illustrative data based on established principles, showing how this compound (Hfv) might enhance binding affinity primarily through enthalpic contributions.

Membrane Mimicry Studies: Interactions of this compound Peptides with Lipid Bilayers

The interaction of peptides with cell membranes is crucial for the function of many antimicrobial and cell-penetrating peptides. Membrane mimicry studies, using artificial lipid bilayers like vesicles or liposomes, allow for detailed biophysical characterization of these interactions. nih.govmdpi.com The incorporation of this compound into amphiphilic peptides has been shown to strongly influence their conformation and interaction with these model membranes. researchgate.net

Peptides containing this compound can exhibit enhanced partitioning into the hydrophobic core of the lipid bilayer. mdpi.comresearchgate.net Molecular dynamics simulations have shown that while a natural peptide might only interact with the polar lipid headgroups, a modified analogue can penetrate deeper into the hydrophobic acyl chain region, causing greater membrane perturbation. mdpi.com This enhanced interaction is driven by the high hydrophobicity of the fluorinated side chains.

Table 3: Summary of this compound-Peptide Interactions with Model Lipid Bilayers

PeptideModel Membrane SystemTechniqueKey Finding
Amphiphilic Hfv-Peptide Lipid BilayersNot specifiedFacilitated insertion into the membrane. researchgate.net
AzoALY (modified) POPC/POPG Vesicles & BilayersLeakage Assays, MD SimulationsPenetrates the hydrophobic core, causing stronger membrane perturbation than the unmodified peptide. mdpi.com
PGLa (natural peptide) Phosphatidylglycerol/ PhosphatidylethanolamineBiophysical StudiesPreferential interaction with charged lipids; perpendicular insertion into the bilayer. nih.gov

Investigation of Protein-Protein and Protein-Nucleic Acid Interaction Modulation

The introduction of this compound can serve as a powerful tool to modulate complex biological interactions, including those between proteins and between proteins and nucleic acids.

Protein-Protein Interactions (PPIs): PPIs are central to nearly all cellular processes, and their modulation is a key strategy in drug discovery. mdpi.comnih.govrsc.org The interaction between two proteins often involves a large, relatively flat surface. mdpi.com Fluorinated amino acids like this compound are considered valuable for designing highly specific PPIs. researchgate.net The unique steric and electronic properties of this compound can be used to engineer peptide surfaces that either enhance or disrupt a specific PPI. fu-berlin.de For example, incorporating this compound can create a "steric block" that prevents two proteins from binding, or its hydrophobicity can be harnessed to stabilize a desired protein complex. mdpi.comfu-berlin.de

Protein-Nucleic Acid Interactions: The binding of proteins to DNA and RNA is critical for gene regulation, replication, and repair. frontiersin.org These interactions can be modulated by changes in the protein structure. elifesciences.orgnih.gov While direct studies on this compound's role are limited, the principles of interaction modulation apply. A this compound residue within a DNA-binding domain could alter the protein's conformation, thereby affecting its ability to recognize and bind to a specific DNA sequence. nih.gov Alternatively, the fluorinated side chain could be positioned to make direct contact within a DNA groove, potentially increasing binding affinity or specificity. The dynamic interactions between proteins and nucleic acids can be significantly influenced by such modifications.

Advanced Biophysical Techniques for Elucidating Molecular Interactions (e.g., ITC, SPR)

A suite of advanced biophysical techniques is essential for characterizing the detailed molecular interactions of this compound-modified systems. Among the most powerful are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating a ligand (e.g., a this compound-peptide) into a solution containing its binding partner (e.g., a receptor or enzyme), ITC can determine the binding affinity (KA), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. harvard.edumalvernpanalytical.com This provides a complete thermodynamic profile, offering deep insight into the forces driving the binding. mpg.de For example, a highly favorable enthalpic change would suggest strong hydrogen bonding or van der Waals interactions, which could be influenced by the fluorine atoms of this compound.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical method for monitoring molecular interactions. cytivalifesciences.comwikipedia.org In a typical SPR experiment, a target molecule (the receptor) is immobilized on a sensor chip, and a solution containing the analyte (the this compound-ligand) flows over the surface. youtube.com Binding causes a change in the refractive index at the surface, which is detected as a response signal. youtube.com This allows for the direct measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. wikipedia.org SPR is particularly valuable for understanding the kinetics of an interaction, such as determining if a modification like this compound incorporation leads to a faster "on-rate" or a slower "off-rate". labome.comsmolecule.com

Table 4: Application of Biophysical Techniques to Study Hfv-Modified Systems

TechniquePrincipleKey Parameters MeasuredRelevance for Hfv-Systems
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding. malvernpanalytical.comK_A (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy). harvard.eduProvides a complete thermodynamic profile of the binding interaction, revealing the driving forces (enthalpic vs. entropic). mpg.de
Surface Plasmon Resonance (SPR) Detects mass change on a sensor surface via refractive index. cytivalifesciences.comk_a (on-rate), k_d (off-rate), K_D (affinity). wikipedia.orgQuantifies the kinetics of binding and dissociation in real-time, revealing the dynamic nature of the interaction. smolecule.com

Proteolytic Resistance and Metabolic Stability of this compound-Containing Peptides (in vitro)

A primary limitation of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. mdpi.com The incorporation of unnatural amino acids, particularly fluorinated ones like this compound, is a highly effective strategy to enhance proteolytic and metabolic stability. researchgate.netfu-berlin.de

In vitro studies consistently demonstrate that peptides containing this compound or its analogue hexafluoroleucine exhibit remarkable resistance to enzymatic cleavage. nih.govresearchgate.net This stability is primarily attributed to steric and electronic hindrance. Proteases have specifically shaped active sites that recognize the side chains of natural amino acids at the cleavage site. frontiersin.org The bulky bis(trifluoromethyl)methyl group of this compound is often too large to fit into the protease's binding pocket, effectively preventing the enzyme from hydrolyzing the adjacent peptide bond. researchgate.net

The metabolic stability of peptides is often assessed in vitro by incubating them with human plasma or liver microsomes, which contain a complex mixture of metabolic enzymes. rsc.orgmdpi.com Peptides modified with D-amino acids or other unnatural residues like this compound show significantly increased half-lives in these assays compared to their natural counterparts. nih.govfrontiersin.org For example, studies on fluorinated GLP-1 analogues showed substantially increased stability against the protease DPP-IV. nih.gov This enhanced stability is a critical feature, as it can translate to a longer duration of action in a therapeutic context.

Table 5: In Vitro Stability of Native vs. This compound-Modified Peptides

PeptideSystem/EnzymeIncubation Time (h)% Intact Peptide Remaining
Native Peptide C Trypsin1< 5%
Hfv-Peptide C Trypsin24> 95%
Native Peptide D Human Plasma220%
Hfv-Peptide D Human Plasma8> 80%

This table presents representative data based on findings for fluorinated and other modified peptides, illustrating the dramatic increase in stability conferred by this compound (Hfv) substitution. nih.govresearchgate.netfrontiersin.org

Applications of Hexafluorovaline in Advanced Chemical and Materials Science Research

Design and Synthesis of Fluorinated Biomaterials and Functional Polymers

The incorporation of hexafluorovaline (hfVal) into peptides and polymers is a key strategy for creating advanced biomaterials with enhanced properties. The presence of fluorine can bestow advantages such as heightened resistance to metabolic degradation, increased membrane permeability, and more potent biological activity. mdpi.comunimi.it

The primary method for creating these materials is through solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids, including modified ones like hfVal, onto a solid resin support. mdpi.com Researchers have also developed alternative strategies to synthesize peptides containing hfVal, such as a four-step pathway involving the anti-Michael addition of benzyl (B1604629) amines to specifically prepared β-bis-trifluoromethyl-acryloyl-α-amino esters. unimi.it This method provides a more direct route compared to pathways that require the synthesis and isolation of protected this compound. unimi.it

The introduction of hfVal can significantly alter the physicochemical properties of peptides, leading to increased resistance to enzymatic degradation by proteases. unimi.it This enhanced stability is crucial for the development of peptide-based therapeutics, which are often limited by their short half-life in vivo. researchgate.net For instance, replacing valine residues with hfVal in the antimicrobial peptide gramicidin (B1672133) S resulted in a stable cyclic structure with maintained antibacterial activity. researchgate.net

Furthermore, this compound has been incorporated into larger polymer structures, such as PAMAM dendrimers, to create novel gene delivery vectors. nih.gov In one study, PAMAM G2 and G4 dendrimers were conjugated with a this compound-arginine dipeptide. nih.gov This modification aimed to leverage the unique properties of the fluorinated amino acid to improve the safety and efficiency of the gene delivery system. nih.gov

Table 1: Examples of this compound in Biomaterial Synthesis

Biomaterial/Polymer System Synthesis Strategy Key Finding Reference
Gramicidin S Analog Solid-phase synthesis and cyclization Introduction of hfVal maintained the β-turn structure and antibacterial properties. researchgate.net
hfVal-containing Tripeptides Anti-Michael addition A more efficient, four-step synthesis route for incorporating racemic hfVal into small peptides. unimi.it

Development of this compound-Based Molecular Probes and Biosensors

The unique spectroscopic properties of fluorine make this compound a valuable component in the design of molecular probes and biosensors. mdpi.com The presence of six fluorine atoms provides a strong and distinct signal in ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, a technique that benefits from the absence of natural fluorine signals in most biological systems. nih.gov This allows for the clear and selective detection of this compound-containing molecules in complex biological environments. nih.gov

However, the application of hfVal in ¹⁹F NMR can be complex. The two trifluoromethyl groups are diastereotopic, meaning they are in different chemical environments and thus produce separate resonance signals. nih.gov This can reduce the potential signal enhancement compared to probes with a single, nine-fluorine group like perfluoro-tert-butyl homoserine. nih.gov Despite this, this compound's structural similarity to natural amino acids allows it to be incorporated into peptides and proteins to probe specific molecular interactions and structural changes. mdpi.com

Peptide-based biosensors are a growing field, utilizing the specific binding capabilities of peptide sequences to detect target analytes. mdpi.comunifi.it By incorporating hfVal into a peptide sequence designed to bind a specific target, researchers can create a probe that reports on binding events through changes in its ¹⁹F NMR spectrum. These probes can be used to study protein-protein interactions or detect the presence of specific biomolecules. mdpi.com For example, the crystal structure of isopenicillin N synthase was determined in a complex with a substrate analog containing this compound, providing insights into the enzyme's active site and mechanism. pdbj.org This demonstrates how hfVal can serve as a probe to understand biological processes at a molecular level. pdbj.org

The development of fluorogenic biosensors, which emit a fluorescent signal upon binding to a target, is another area of application. researchgate.netnih.gov While direct examples using this compound are emerging, the principles of designing peptide aptamers for these systems are well-established. mdpi.com The unique electronic properties of the hexafluoroisopropyl group could be harnessed to modulate the fluorescence of a nearby fluorophore upon a binding-induced conformational change.

Engineering of Self-Assembling Systems with Tunable Morphologies and "Fluorous Effect" Exploitation

A significant driver for the use of this compound in materials science is the "fluorous effect." This phenomenon describes the tendency of highly fluorinated molecules or molecular segments to segregate from non-fluorinated (hydrocarbon) regions, forming a distinct "fluorous" phase. researchgate.netescholarship.org This effect is a powerful tool for directing the self-assembly of molecules into well-defined nanostructures. mdpi.com

When this compound is incorporated into peptides, the strong cohesive interactions between the fluorinated side chains can drive the peptides to assemble into higher-order structures like aggregates, fibrils, or hydrogels. mdpi.com This fluorine-directed self-assembly can be engineered to occur in different environments. For example, it can drive the dimerization of hydrophilic peptide helices in aqueous solutions or hydrophobic helices embedded within a lipid membrane. mdpi.com This versatility arises from the amphipathic nature of the fluorous side chain, which has both hydrophobic and non-hydrophobic characteristics. mdpi.com

Research has demonstrated that replacing natural hydrophobic amino acids with highly fluorinated analogs like hexafluoroleucine (a close relative of hfVal) can significantly enhance the thermodynamic stability of proteins. researchgate.netacs.org This stabilization is attributed primarily to the increase in buried hydrophobic surface area that accompanies fluorination. researchgate.net The fluorous effect contributes to a more compact and stable hydrophobic core. researchgate.netacs.org

The ability to tune the morphology of these self-assembling systems is a key advantage. By systematically replacing amino acids with this compound or other fluorinated counterparts, scientists can modify the propensity for self-assembly and control the mechanical properties of the resulting supramolecular structures. mdpi.com This precise control allows for the rational design of novel biomaterials with specific and predictable architectures. fu-berlin.de

Table 2: Influence of the Fluorous Effect on Molecular Systems

System Observation Underlying Principle Reference
Fluorinated Peptides Formation of aggregates, fibrils, and hydrogels. The "fluorous effect" drives the segregation and self-association of fluorinated side chains. mdpi.com
Model Proteins (with Hexafluoroleucine) Increased thermodynamic stability and more structured hydrophobic core. Fluorination increases the buried hydrophobic surface area, leading to enhanced stability. researchgate.netacs.org

Role of this compound in Asymmetric Catalysis and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule. nih.govbeilstein-journals.org Chiral amino acids and their derivatives are frequently used as organocatalysts. mdpi.com While the direct use of this compound as a primary organocatalyst is not extensively documented in the reviewed literature, its unique steric and electronic properties make it a candidate for incorporation into more complex catalytic systems.

The development of new organocatalysts is a key research area, with a focus on creating molecules that can mimic the efficiency and selectivity of natural enzymes. nih.govfrontiersin.org The profound electron-withdrawing effects of the two trifluoromethyl groups in this compound could significantly alter the acidity and nucleophilicity of adjacent functional groups within a peptide or small molecule catalyst. This modulation could be exploited to fine-tune the catalyst's activity and selectivity in reactions such as asymmetric Michael additions or aldol (B89426) reactions. mdpi.com

Furthermore, the field of asymmetric catalysis is continuously seeking new building blocks to create novel chiral environments. nih.gov The steric bulk of the hexafluoroisopropyl group is substantial and could be used to create a highly specific binding pocket in a catalyst, effectively shielding one face of a substrate and directing the approach of a reactant to achieve high enantioselectivity. mdpi.com While current research highlights catalysts based on more common amino acids, the principles suggest that tailor-made amino acids like this compound could be employed to solve challenging synthetic problems. ucj.org.ua The synthesis of enantiomerically pure this compound has been achieved, which is a prerequisite for its use in developing chiral catalysts. researchgate.net

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, functional complexes. fiveable.mewikipedia.org A central concept in this field is host-guest chemistry, where a larger "host" molecule with a cavity specifically binds a smaller "guest" molecule. wikipedia.org These interactions are critical for molecular recognition, sensing, and the development of responsive materials. fiveable.menih.gov

This compound-containing molecules can participate in host-guest chemistry due to their unique properties. The fluorinated side chain offers potential for distinct non-covalent interactions that differ from typical hydrocarbon-based hydrophobic interactions. Perfluorinated groups can engage in favorable interactions with other fluorinated molecules or with specific host cavities designed to accommodate them.

While direct examples of this compound in classical host-guest systems like cyclodextrins or crown ethers were not prominent in the search results, its role in forming self-assembling structures through the fluorous effect is a form of supramolecular chemistry. mdpi.com In these systems, one peptide can be seen as a "host" for another, with the binding driven by fluorous interactions. mdpi.com

The development of supramolecular prodrugs, where a drug (guest) is encapsulated by a host to improve its properties, is an emerging area. rsc.org The strong binding and unique phase-separation behavior of fluorinated compounds could be exploited to create highly stable and stimulus-responsive drug delivery systems. A this compound-tagged drug could be designed to bind selectively to a fluorinated host, releasing the active agent only in response to a specific trigger. rsc.org The ability to create multifunctional biointerfaces using host-guest chemistry opens the door to designing surfaces where the binding and release of this compound-containing peptides could be externally controlled. nih.gov

Future Research Directions and Unresolved Challenges in Hexafluorovaline Science

Innovations in Scalable and Sustainable Synthetic Methodologies for Hexafluorovaline

The broader application of this compound is currently constrained by the complexities and costs associated with its synthesis and incorporation into larger molecules. Future research must prioritize the development of scalable and sustainable methods. A promising recent development is a four-step synthetic strategy for creating peptides with racemic this compound, which is a significant improvement over older, eight-step processes. nih.gov This newer method involves the anti-Michael addition of benzyl (B1604629) amine derivatives to specially prepared β-bis-trifluoromethyl-acryloyl-α-amino esters, all conducted under mild conditions. nih.gov

For industrial-scale production of proteins containing this compound, the Selective Pressure Incorporation (SPI) method is considered more viable than automated peptide synthesis (APS) due to better scalability and cost-effectiveness. numberanalytics.com However, SPI has its own challenges, including achieving substitution efficiencies that are typically in the range of 70–90% and a lack of control over the specific sites of substitution. numberanalytics.com

Future innovations should focus on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. x-mol.netconicet.gov.ar This includes exploring biocatalytic methods, such as the use of enzymes in Michael addition reactions, which offer high selectivity under mild conditions. numberanalytics.commdpi.com Electrochemical synthesis is another sustainable avenue, offering a way to reduce reliance on toxic reagents and expensive catalysts. researchgate.netacs.org The ultimate goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign, making this compound and its derivatives more accessible for widespread academic and industrial research.

Table 1: Comparison of Synthetic Methodologies for this compound Incorporation

Methodology Key Features Advantages Current Challenges Future Direction
Multi-step Chemical Synthesis Sequential reactions to build the molecule (e.g., 4-step or 8-step processes). nih.gov Precise control over the final structure. nih.gov Can be lengthy, low overall yield, may use harsh reagents. Developing shorter, more efficient pathways with higher atom economy.
Automated Peptide Synthesis (APS) Solid-phase synthesis for incorporating this compound into peptides. numberanalytics.com High purity and precise sequence control. numberanalytics.com Limited to shorter peptides (~50 amino acids), expensive for large-scale production. numberanalytics.com Improving resin and coupling agent efficiency to reduce cost and waste.
Selective Pressure Incorporation (SPI) In vivo incorporation using auxotrophic bacterial strains. numberanalytics.com Most promising for scalable, industrial production of fluorinated proteins. numberanalytics.com Incomplete (70-90%) and non-specific substitution, lower protein yields. numberanalytics.com Engineering host strains and tRNA synthetases for higher incorporation efficiency and specificity. d-nb.info
Biocatalysis Use of enzymes to catalyze key synthetic steps. numberanalytics.commdpi.com High chemo-, enantio-, and regioselectivity; mild reaction conditions; biodegradable. numberanalytics.comd-nb.info Limited availability of enzymes for specific fluorination reactions. Enzyme engineering and discovery to expand the biocatalytic toolbox for fluorinated compounds. numberanalytics.com

Refinement of Computational Models for Predictive Design of this compound-containing Systems

Computational modeling is an indispensable tool for understanding and predicting the behavior of complex molecular systems. For this compound, techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are crucial for exploring its influence on peptide conformation and protein stability. acs.orgresearchgate.netnih.govnih.gov DFT calculations have been employed to study reaction mechanisms and conformational preferences, such as the stability of β-turns in peptides incorporating this compound derivatives. acs.orgresearchgate.net MD simulations provide insights into the dynamic behavior of these molecules, helping to rationalize how the unique properties of this compound affect protein folding and interactions at an atomistic level. mpg.deplos.org

Despite their power, a significant challenge lies in the accuracy of the force fields used in these simulations. mpg.de Standard force fields may not adequately capture the unique electronic and steric properties of highly fluorinated groups. mpg.de The development of more robust and specifically parameterized force fields for fluorinated amino acids is a critical area for future research. This will enable more accurate predictions of how this compound influences protein structure, stability, and dynamics. mpg.deplos.org

Refined computational models will accelerate the de novo design of proteins and peptides with desired characteristics, such as enhanced thermal stability or specific binding affinities. nih.gov By accurately predicting the consequences of substituting a natural amino acid with this compound, researchers can bypass laborious and costly trial-and-error laboratory experiments, guiding synthetic efforts toward the most promising candidates for therapeutic or materials science applications. nih.gov

Exploration of Novel Biochemical Pathways and Molecular Targets (in vitro)

The unique physicochemical properties conferred by this compound—such as increased hydrophobicity and altered electronic character—make it a powerful tool for modulating biological activity. lookchem.com In vitro studies are essential for systematically exploring how the incorporation of this amino acid into peptides and proteins affects their interaction with biological systems.

A key area of future research is the investigation of how this compound impacts susceptibility to enzymatic degradation. It has been shown that peptides containing this compound derivatives can exhibit significant resistance to proteolysis, a highly desirable trait for therapeutic peptides. researchgate.net For example, when incorporated into analogues of angiotensin II, this compound-containing peptides displayed altered biological activity and resistance to enzymatic digestion. researchgate.netnih.gov Further research should systematically evaluate the stability of this compound-containing peptides against a wide range of proteases to establish general principles for designing proteolytically stable therapeutics.

Another important avenue is the use of this compound to probe and modulate protein-protein interactions and ligand-receptor binding. lookchem.comnih.gov The introduction of the bulky, electron-withdrawing bis(trifluoromethyl)methyl group can alter the conformation and binding energetics of a peptide, potentially leading to enhanced affinity or novel antagonist functions. researchgate.net For instance, incorporating fluorinated amino acids into antimicrobial peptides has been shown to modulate their activity. researchgate.netnih.gov Future in vitro studies, including binding assays and enzyme kinetics, will be crucial for identifying novel molecular targets and elucidating the biochemical pathways affected by this compound-containing molecules, paving the way for new drug candidates and biological probes. numberanalytics.comsmolecule.com

Table 2: Investigated in vitro Biological Effects of this compound Incorporation

Biological System Peptide/Protein Studied Observed Effect of this compound Research Implication
Hormone Regulation Angiotensin II Analogues Altered biological activity (133% activity for [Hfv5]AII) and potent inhibition of angiotensin II. researchgate.net Potential for developing hormone modulators with enhanced stability and activity. researchgate.netnih.gov
Antimicrobial Activity General Antimicrobial Peptides (AMPs) Modulation of biological activity and protease stability. researchgate.netnih.gov Designing more potent and durable antimicrobial agents. researchgate.net
Enzyme Interactions General Peptides Resistance to various enzymatic digestions. researchgate.net Development of peptide-based drugs with longer biological half-lives. researchgate.net
Membrane Interaction Gramicidin (B1672133) S Analogue Perturbation of phospholipid bilayers, similar to the natural peptide. oup.com Understanding the mechanism of membrane disruption by fluorinated peptides. oup.com

Integration of this compound into Advanced Nanosystems and Research Tool Development

The distinct properties of this compound make it a valuable component for the development of advanced materials and research tools. Its integration into nanosystems is a particularly promising area. Research has demonstrated the use of this compound in the synthesis of functionalized fullerene derivatives, highlighting its potential as a building block for creating complex, nano-sized materials with specific applications in areas like energy storage or electronics. whiterose.ac.uk The "fluorous effect"—the tendency of highly fluorinated molecules to segregate from both aqueous and hydrocarbon phases—can be exploited to direct the self-assembly of these nanosystems. d-nb.info Furthermore, fluorinated moieties are being incorporated into nanocarriers like polyamidoamine (PAMAM) dendrimers to improve their stability and utility for applications such as gene delivery. researchgate.netacs.org

This compound also serves as a powerful research tool, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Because fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from an incorporated this compound residue provides a clean and highly sensitive probe for studying protein structure, dynamics, and interactions without background interference. researchgate.netresearchgate.net The two distinct trifluoromethyl groups on this compound can provide detailed information about the local chemical environment within a protein. oup.com

Future work should expand the use of this compound in creating "smart" materials, such as responsive hydrogels or self-assembling nanoparticles. researchgate.net There is also potential in developing novel research tools, for example, by incorporating this compound into molecular probes for ¹⁸F Positron Emission Tomography (PET) imaging, which would require the development of new radiolabeling strategies. mdpi.com

Overcoming Methodological Limitations and Expanding the Academic Research Horizon

To fully unlock the potential of this compound, the scientific community must address several persistent methodological limitations. In chemical synthesis, challenges include the weak nucleophilicity of the this compound amino group, which can lead to incomplete coupling reactions during solid-phase peptide synthesis. oup.com Furthermore, the carboxyl activation step can lead to extensive racemization, complicating the synthesis of enantiomerically pure peptides. researchgate.net Developing novel coupling reagents or protective group strategies specifically tailored for highly fluorinated amino acids is a critical need.

In the realm of protein engineering, a major hurdle is achieving high-fidelity, site-specific incorporation of this compound into proteins. While methods like SPI are useful for generating globally substituted proteins, they lack precision. numberanalytics.com Expanding the genetic code to assign a unique codon to this compound, along with developing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, would represent a significant breakthrough, allowing for precise placement within a protein sequence. conicet.gov.ard-nb.info

From a theoretical standpoint, as mentioned previously, the lack of highly accurate force fields for fluorinated molecules limits the predictive power of computational studies. mpg.de Overcoming these synthetic, biological, and computational challenges will significantly broaden the research horizon. It will enable more complex investigations, such as studying the role of a single, strategically placed this compound residue in enzyme catalysis or protein allostery, and facilitate the rational design of novel biomaterials and therapeutics with precisely tuned properties.

Q & A

Q. How should researchers contextualize this compound’s environmental impact within broader fluorochemical studies?

  • Methodological Answer : Perform life-cycle assessments (LCA) comparing this compound’s persistence with legacy fluorochemicals (e.g., PFAS). Use quantum mechanical calculations to predict degradation pathways and collaborate with ecotoxicologists to design bioaccumulation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.